molecular formula C11H17N B139436 3-Ethyl-5-isopropyl-4-methylpyridine CAS No. 131666-16-5

3-Ethyl-5-isopropyl-4-methylpyridine

Cat. No. B139436
M. Wt: 163.26 g/mol
InChI Key: PPMKRYUCHPPYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-isopropyl-4-methylpyridine, also known as EIMP, is a pyridine derivative that has been widely studied for its potential applications in various fields. EIMP has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development.

Mechanism Of Action

The mechanism of action of 3-Ethyl-5-isopropyl-4-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.

Biochemical And Physiological Effects

3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin. In addition, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. 3-Ethyl-5-isopropyl-4-methylpyridine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation.

Future Directions

There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an anticancer agent, an anti-inflammatory agent, and an antioxidant agent. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an insecticide and a herbicide. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as a sensor material, an electronic material, and a photovoltaic material.
Conclusion:
In conclusion, 3-Ethyl-5-isopropyl-4-methylpyridine is a pyridine derivative that has been widely studied for its potential applications in various fields. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development. 3-Ethyl-5-isopropyl-4-methylpyridine has been studied for its potential applications in medicine, agriculture, and material science. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation. There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials.

Synthesis Methods

3-Ethyl-5-isopropyl-4-methylpyridine can be synthesized using different methods, including the Hantzsch reaction, the Bohlmann-Rahtz pyridine synthesis, and the Pinner reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst. The Bohlmann-Rahtz pyridine synthesis involves the reaction of an aldehyde, an α,β-unsaturated ketone, and ammonia or a primary amine in the presence of a Lewis acid catalyst. The Pinner reaction involves the reaction of a halide, a nitrile, and an alcohol or a phenol in the presence of an acid catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the specific application.

Scientific Research Applications

3-Ethyl-5-isopropyl-4-methylpyridine has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have insecticidal and herbicidal properties, which make it a potential alternative to synthetic pesticides. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have unique optical and electronic properties, which make it a potential candidate for the development of new materials.

properties

CAS RN

131666-16-5

Product Name

3-Ethyl-5-isopropyl-4-methylpyridine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-ethyl-4-methyl-5-propan-2-ylpyridine

InChI

InChI=1S/C11H17N/c1-5-10-6-12-7-11(8(2)3)9(10)4/h6-8H,5H2,1-4H3

InChI Key

PPMKRYUCHPPYBO-UHFFFAOYSA-N

SMILES

CCC1=CN=CC(=C1C)C(C)C

Canonical SMILES

CCC1=CN=CC(=C1C)C(C)C

synonyms

Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)- (9CI)

Origin of Product

United States

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